molecular formula C20H26N4O4S B13995971 Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate CAS No. 21691-84-9

Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate

Cat. No.: B13995971
CAS No.: 21691-84-9
M. Wt: 418.5 g/mol
InChI Key: BJHZNDPHTPPVMH-UHFFFAOYSA-N
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Description

Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline-2-carboxylic acid with valine and methionine methyl ester under specific reaction conditions. The reaction is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.

Scientific Research Applications

Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.

    Cinnoline: Structurally similar but with different biological activities.

Uniqueness

Methyl n-(quinoxalin-2-ylcarbonyl)valylmethioninate is unique due to its specific combination of a quinoxaline ring, valine, and methionine ester.

Properties

CAS No.

21691-84-9

Molecular Formula

C20H26N4O4S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[[3-methyl-2-(quinoxaline-2-carbonylamino)butanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H26N4O4S/c1-12(2)17(19(26)23-15(9-10-29-4)20(27)28-3)24-18(25)16-11-21-13-7-5-6-8-14(13)22-16/h5-8,11-12,15,17H,9-10H2,1-4H3,(H,23,26)(H,24,25)

InChI Key

BJHZNDPHTPPVMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)OC)NC(=O)C1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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